4-Benzyl-4-fluoropiperidine

pKa modulation basicity oral absorption

Medicinal chemists optimizing piperidine leads face excessive basicity (pKa ~10.6) that limits oral absorption and increases hERG liability. 4-Benzyl-4-fluoropiperidine replaces C4 hydrogen with fluorine, reducing pKa to ~7.1 and improving oral bioavailability. • Reduced pKa (~7.1 vs. ~10.6) enhances oral absorption & CNS penetration • Metabolically inert C-F bond blocks CYP450 oxidation at the quaternary center • Differentiated from aryl-fluorinated regioisomers; aliphatic fluorine uniquely modulates piperidine basicity Supplied as free base (95%) for N-diversification via reductive amination or alkylation.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
Cat. No. B13278625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-4-fluoropiperidine
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESC1CNCCC1(CC2=CC=CC=C2)F
InChIInChI=1S/C12H16FN/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,14H,6-10H2
InChIKeyCOCCCOQGYHIOAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-4-fluoropiperidine Overview


4-Benzyl-4-fluoropiperidine (CAS 191327-89-6; molecular formula C₁₂H₁₆FN; MW 193.26) belongs to the class of 4,4-disubstituted piperidines, bearing both a benzyl group and a fluorine atom at the C4 position to create a quaternary stereocenter . The compound is supplied primarily as a free base (95% purity) or as its hydrochloride and trifluoroacetate salts for research use . Unlike the more common regioisomer 4-(4-fluorobenzyl)piperidine (CAS 92822-02-1) in which fluorine resides on the aromatic ring, 4-benzyl-4-fluoropiperidine places the electronegative fluorine directly on the saturated piperidine scaffold, thereby modulating the basicity, lipophilicity, and conformational behaviour of the heterocycle in ways that are distinct from both non-fluorinated and aryl-fluorinated analogs [1].

4,4-Disubstituted piperidine scaffold with quaternary C4 center (benzyl + fluorine)
Supplied as free base, hydrochloride, and trifluoroacetate salts for research flexibility
Aliphatic C4 fluorine markedly lowers piperidine nitrogen basicity relative to non-fluorinated analogs
Fits CNS drug discovery, fragment-based design, and antiviral research workflows

Why 4-Benzyl-4-fluoropiperidine Is Irreplaceable


Simple replacement of 4-benzyl-4-fluoropiperidine with its non-fluorinated parent (4-benzylpiperidine) or its 4-hydroxy analog (4-benzyl-4-hydroxypiperidine) alters three critical molecular properties simultaneously: (i) piperidine nitrogen basicity, which directly governs the protonation state at physiological pH and thus oral absorption, CNS penetration, and hERG off-target liability [1][2]; (ii) lipophilicity (LogP), which affects membrane permeability, plasma protein binding, and nonspecific tissue distribution [3]; and (iii) metabolic stability at the C4 position, where replacement of the C–F bond with C–H or C–OH introduces a site for cytochrome P450-mediated oxidation [2]. Regioisomeric confusion with 4-(4-fluorobenzyl)piperidine (fluorine on the aromatic ring) is especially consequential because aryl fluorine exerts an opposite electronic effect on piperidine basicity compared to aliphatic C4 fluorine, leading to divergent pKa values and pharmacokinetic profiles that cannot be extrapolated from one regioisomer to the other [1]. The quantitative basis for these non-interchangeable differences is detailed in Section 3.

Basicity shift
4-Benzylpiperidine or 4-(4-fluorobenzyl)piperidine may not replicate the pKa reduction from aliphatic C4 fluorine, potentially shifting protonation state and absorption profile.
Lipophilicity mismatch
The 4-hydroxy analog is more polar; the non-fluorinated analog is more lipophilic. The intermediate LogP of the 4-fluoro compound may not transfer directly across substitution.
Metabolic stability loss
Replacing C–F with C–H or C–OH at C4 introduces a site for CYP450 oxidation, which could increase hepatic clearance relative to the fluorinated scaffold.

4-Benzyl-4-fluoropiperidine: Differentiation Evidence


pKa Reduction by C4 Aliphatic Fluorination

Fluorination at the saturated C4 position of the piperidine ring reduces the basicity of the ring nitrogen through a through-bond inductive electron-withdrawing effect. In the structurally analogous compound 1-benzyl-4-fluoropiperidine (where fluorine is also at the aliphatic C4 position), the predicted pKa of the piperidine nitrogen is 7.06 ± 0.10, representing a decrease of ~3.5 log units relative to the non-fluorinated 4-benzylpiperidine (predicted pKa 10.58 ± 0.10) . This magnitude of pKa shift is consistent with the general behaviour of 4-fluoropiperidine systems, where van Niel et al. (1999) demonstrated that incorporation of a 4-fluoro substituent significantly reduces piperidine pKa and that this reduction of basicity has a dramatic, beneficial influence on oral absorption in a 5-HT1D agonist series [1]. In contrast, moving the fluorine atom from the piperidine ring to the para position of the benzyl aromatic ring – producing the regioisomer 4-(4-fluorobenzyl)piperidine – leaves the piperidine nitrogen pKa essentially unchanged at 10.57 ± 0.10, confirming that aliphatic C4 fluorine is uniquely responsible for the basicity-lowering effect .

pKa Reduction
Cross-study comparable
ΔpKa ≈ −3.5
Supports oral absorption / CNS penetration context
Predicted pKa; experimental confirmation pending
pKa modulation basicity oral absorption hERG liability

Lipophilicity Modulation via C4 Fluorination

The lipophilicity change upon monofluorination at a tertiary aliphatic carbon depends on the electronic nature of the α-substituent. In a systematic study of 4-substituted N-benzoylpiperidines, the observed ΔLogP upon C4 fluorination ranged from negative to positive values as a function of the field effect exerted by the α-substituent [1]. For 4-benzyl-4-fluoropiperidine, the benzyl group is a weak electron-donating substituent. Predicted LogP data allow comparison across the analog series: the non-fluorinated 4-benzylpiperidine has a consensus LogP of ~2.56 [2], whereas 4-benzyl-4-hydroxypiperidine (OH replacing F at C4) exhibits a significantly lower LogP of ~1.67 [3]. The 4-fluoro analog is expected to have a LogP intermediate between these values, consistent with the observation that aliphatic monofluorination at a tertiary carbon can either increase or decrease LogP depending on the substituent's field/inductive effect, and that fluorine is less polar than a hydroxyl group but more polar than hydrogen [1].

Lipophilicity Modulation
Class-level inference
Estimated LogP 2.1–2.4; intermediate between 4-benzylpiperidine (2.56) and 4-hydroxy analog (1.67)
Balanced lipophilicity for CNS design context
Class-level trends; direct measurement not located
LogP lipophilicity monofluorination permeability

C4 Metabolic Stability with Fluorination

The C4 position of 4-substituted piperidines is a known site of cytochrome P450-mediated oxidative metabolism when occupied by a hydrogen atom (as in 4-benzylpiperidine) or a hydroxyl group (as in 4-benzyl-4-hydroxypiperidine, which can undergo glucuronidation or further oxidation). Replacement of the C4 C–H or C–OH bond with a C–F bond introduces a metabolically inert substituent that is resistant to oxidative attack, a strategy widely employed in medicinal chemistry for blocking metabolic soft spots [1]. In the broader class of 4-fluoropiperidine-containing compounds, this metabolic blocking effect was explicitly noted by van Niel et al. (1999), who reported that 4-fluoropiperidine incorporation contributed to improved pharmacokinetic profiles in their 5-HT1D ligand series [2]. The quaternary nature of the C4 center in 4-benzyl-4-fluoropiperidine (bearing both benzyl and fluorine) also eliminates the possibility of metabolic α-carbon oxidation at this position, a pathway available to 4-benzylpiperidine.

C4 Metabolic Stability
Class-level inference
C–F bond resists CYP450 oxidation
Supports extended in vivo half-life context
Extrapolated from fluoropiperidine class; direct microsomal data unavailable
metabolic stability CYP450 oxidative metabolism quaternary center

Conformational Control of 4-Fluoropiperidine

Systematic NMR and computational analysis of fluorinated piperidine derivatives (Nolsøe et al., 2020, Chem. Eur. J.) has demonstrated that the conformational preference of the fluorine substituent in 4-fluoropiperidines is governed by a combination of charge–dipole interactions, hyperconjugation, and solvent polarity, with solvation playing a particularly important role [1]. The electrostatic gauche effect between the electronegative fluorine and the protonated (or partially protonated) piperidine nitrogen favours axial orientation of fluorine in certain ionization states [2]. In 4-benzyl-4-fluoropiperidine, the presence of the bulky benzyl group additionally constrains the conformational landscape, creating a conformationallydistinct scaffold compared to 4-benzylpiperidine (where the C4 substituent is solely the benzyl group with greater rotational freedom) or 4-benzyl-4-hydroxypiperidine (where intramolecular hydrogen bonding introduces additional conformational states) [1].

Conformational Control
Class-level inference
Fluorine axial preference via electrostatic gauche effect with N–H
Influences 3D pharmacophore presentation
Solvent- and ionization-dependent; NMR/computational data
conformational analysis axial fluorine gauche effect piperidine ring

Key Intermediate for 5-HT1D Agonists (US6048878)

United States Patent US6048878 (Merck Sharp & Dohme Ltd., 2000) explicitly discloses 4-benzyl-4-fluoro-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]piperidine as one of the specifically claimed substituted piperidine derivatives that act as selective agonists of 5-HT1-like receptors for the treatment of migraine [1]. In this patent, the 4-fluoro-4-benzyl substitution pattern is part of a generic formula wherein 'G is attached at position 3 or 4 of the piperidine ring and represents halogen or C1-6 alkoxy' and 'R1 represents ... aryl(C1-6)alkyl' [1]. The choice of fluorine at C4 (versus hydrogen, methoxy, or other halogens) was driven by the established benefit of aliphatic fluorination on both 5-HT1D receptor subtype selectivity and oral pharmacokinetics, as detailed in the foundational medicinal chemistry work by van Niel et al. (1999) from the same research group [2].

5-HT1D Agonist Scaffold
Head-to-head comparison
Patent US6048878 exemplifies 4-benzyl-4-fluoro substitution as privileged building block
Reported as strategic choice for CNS receptor research
Binding affinities not disclosed; PK benefit from 4-F class
5-HT1D agonist migraine Merck patent US6048878

Influenza Hemagglutinin Fusion Inhibitor SAR

A medicinal chemistry campaign reported by de Castro, Naesens, and co-workers identified N-benzyl-4,4-disubstituted piperidines as a potent class of influenza A H1N1 virus fusion inhibitors acting through a novel mechanism involving direct interaction with the hemagglutinin (HA) fusion peptide [1]. In the structure-activity relationship (SAR) study, diverse 4,4-disubstitution patterns were evaluated using a one-step Ugi four-component synthesis. The most active compound identified contained a 4-fluorobenzyl moiety, and the piperidine nitrogen's protonation state was critical for forming a salt bridge with Glu120 of the HA2 subunit [1]. While the published SAR series focused on N-benzyl (not N–H) piperidines, the core 4-fluoro-4-benzyl pharmacophore of 4-benzyl-4-fluoropiperidine represents the des-benzyl precursor that could be elaborated into novel analogs within this phenotype. The H1N1-specific activity (EC₅₀ values in the low micromolar range for the most potent analogs) and the identification of a novel binding site at the base of the HA2 stem provide a validated biological context for the 4,4-disubstitution pattern that distinguishes this compound from 4-monosubstituted piperidines incapable of engaging the fusion peptide binding pocket [1].

Influenza Fusion Inhibitor SAR
Class-level inference
4,4-Disubstitution required for HA2 fusion peptide engagement
Supports antiviral research library synthesis
EC₅₀ data for N-functionalized derivatives only; free NH precursor role
influenza hemagglutinin fusion inhibitor H1N1 antiviral

4-Benzyl-4-fluoropiperidine: Research Applications


5-HT1D/5-HT1F Agonist for Migraine

Procurement of 4-benzyl-4-fluoropiperidine as a synthetic building block is warranted for medicinal chemistry programs targeting the 5-HT1D or 5-HT1F receptor subtypes for migraine therapy. The Merck patent US6048878 explicitly exemplifies the 4-benzyl-4-fluoro substitution pattern on the piperidine ring within a series of 5-HT1-like receptor agonists [1]. The reduced pKa conferred by the aliphatic C4 fluorine (~7.1 vs. ~10.6 for non-fluorinated piperidines) favours a higher fraction of uncharged species at intestinal pH, enhancing oral absorption—a pharmacokinetic advantage demonstrated by van Niel et al. for 4-fluoropiperidine-containing 5-HT1D ligands [2]. Researchers should use this compound specifically when the goal is to retain 5-HT1 receptor affinity while improving oral bioavailability relative to 4-benzylpiperidine-derived leads.

Influenza A Fusion Peptide Inhibitors

4-Benzyl-4-fluoropiperidine serves as the des-N-benzyl precursor for accessing the N-benzyl-4,4-disubstituted piperidine phenotype identified as influenza A H1N1 fusion inhibitors by de Castro et al. (2020) [1]. The 4,4-disubstitution pattern (fluorine + benzyl) is structurally essential for occupying the HA2 fusion peptide binding pocket, which cannot be engaged by 4-monosubstituted piperidines. Procurement of this compound enables diversification at the piperidine nitrogen (via reductive amination, alkylation, or Ugi multicomponent reactions) to generate focused libraries for SAR exploration at this novel antiviral target site. The validated mechanism—disruption of low pH-induced HA-mediated membrane fusion—represents a first-in-class approach distinct from neuraminidase or M2 inhibitors.

pKa & LogP Tuning in Fragment-Based Design

In fragment-based or scaffold-hopping campaigns where precise control of piperidine basicity and lipophilicity is required, 4-benzyl-4-fluoropiperidine offers a differentiated property profile that cannot be achieved by simple mixing of 4-benzylpiperidine (too basic) and 4-benzyl-4-hydroxypiperidine (too polar). The C4 fluorine provides an intermediate LogP between the non-fluorinated and 4-hydroxy analogs [1][2], while simultaneously reducing pKa by ~3.5 log units to move the piperidine nitrogen from a permanently protonated state toward a partially neutral state at physiological pH . This combination is particularly valuable for CNS programs where excessive basicity correlates with hERG channel blockade and cardiovascular toxicity, as highlighted in recent chemoinformatic analyses of fluorinated piperidine fragment libraries [3].

Metabolic Stability: Blocking CYP450 Oxidation at C4

For lead series where metabolic identification studies have flagged the piperidine C4 position as a site of oxidative metabolism (common in 4-benzylpiperidine derivatives), 4-benzyl-4-fluoropiperidine provides a direct replacement that introduces a metabolically inert C–F bond at the quaternary center [1]. The fluorine atom acts as a bioisosteric replacement for hydrogen while simultaneously blocking CYP450 oxidation—a dual benefit established across multiple fluorinated drug discovery programs [2]. Procurement should be prioritised when in vitro microsomal stability data for the corresponding 4-H analog indicate high intrinsic clearance attributable to C4 oxidation, and when the 4-OH analog is disfavoured due to Phase II conjugation liability or excessive polarity.

Application
Selection Property
Validation Focus
5-HT1 receptor family agonist research
Reduced piperidine basicity (aliphatic C4 fluorine)
Oral absorption / CNS exposure assay context
Influenza A fusion peptide inhibitor studies
4,4-Disubstitution pattern for HA2 binding site
Viral fusion assay / target engagement validation
Fragment-based pKa/LogP tuning
Intermediate lipophilicity and basicity profile
hERG liability / cardiovascular safety screening context
Metabolic stability research
Metabolically inert C4 quaternary center
Microsomal stability / metabolite ID studies
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